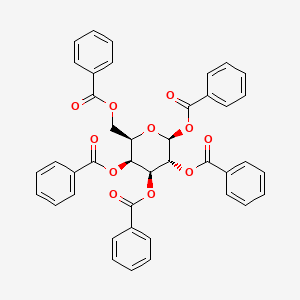

1,2,3,4,6-Penta-O-benzoyl-b-D-galactose

Overview

Description

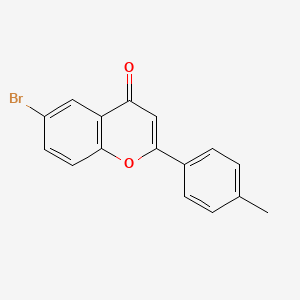

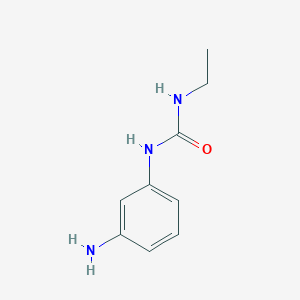

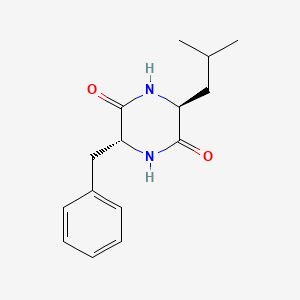

“1,2,3,4,6-Penta-O-benzoyl-b-D-galactose” is a compound that belongs to the carbohydrate derivative family . It is used in the construction of antiviral armaments such as Zanamivir .

Synthesis Analysis

The deacylation reactions of carbohydrate peresters, including peracetate or per (3-bromo)benzoate, have been studied . The reactions were carried out by heating the respective carbohydrate peresters in anhydrous Et2O with a small amount of AlCl3 at 110 °C in a Parr acid digestion bomb for 5 hours .Molecular Structure Analysis

Upon deacetylation, an oxonium intermediate is formed. The attack of a water molecule on the oxonium intermediate either from the bottom or top side will lead to the formation of the corresponding 2,3,4,6-tetra-O-acetyl α- or β-glucopyranose, respectively .Chemical Reactions Analysis

The enzyme beta-glucogallin-tetrakisgalloylglucose O-galloyltransferase uses 1-O-galloyl-beta-D-glucose and 1,2,3,6-tetrakis-O-galloyl-beta-D-glucose to produce D-glucose and pentagalloyl glucose . Tellimagrandin II is formed from pentagalloyl glucose by oxidative dehydrogenation and coupling of 2 galloyl groups .Physical And Chemical Properties Analysis

The compound has a molecular formula of C41H32O11 and an average mass of 700.686 Da . It has a density of 1.4±0.1 g/cm3, a boiling point of 803.7±65.0 °C at 760 mmHg, and a flash point of 325.9±34.3 °C . It has 11 H bond acceptors, 0 H bond donors, and 16 freely rotating bonds .Scientific Research Applications

Synthesis and Chemical Properties

Alternative Syntheses of Oligosaccharides

This compound has been used in the alternative synthesis of β-D-galacto-oligosaccharides, demonstrating the importance of solvents and promoters in the stereoselectivity of coupling reactions to different galactose derivatives (Ziegler, Adams, Kováč, & Glaudemans, 1990).

Preparation of Tetra-O-acyl-Glucose and Galactose Derivatives

Research has shown the utility of 1,2,3,4,6-Penta-O-benzoyl-b-D-galactose in preparing tetra-O-acyl derivatives of glucose, galactose, and mannose, highlighting the versatility of this compound in carbohydrate chemistry (Wang, Mo, Chiou, & Liu, 2010).

Photobromination of Carbohydrate Derivatives

It has been used in the study of photobromination reactions in carbohydrate chemistry, particularly in the generation of mono-brominated and fluoro-analogues (Ferrier & Haines, 1984).

Biochemical Applications

Synthesis of Galabiosyl Donors

This compound plays a role in the synthesis of galabiosyl donors for the creation of galabiose-containing oligosaccharides, crucial in various biochemical applications (Ohlsson & Magnusson, 2000).

Synthesis of Phosphorylated Sugars

It has been employed in the synthesis of D-glycero-L-manno-heptose phosphate, a compound of significance in biochemical research (Szabó, 1974).

Synthesis of Specific Glycoconjugates

The research on the synthesis of specific glycoconjugates like fucopyranosyl-lactose has used this compound, emphasizing its role in advanced glycosylation techniques (Abbas, Barlow, & Matta, 1980).

Advanced Material Synthesis

Nanostructured Glycopolymers

It has been utilized in the synthesis of nanostructured glycopolymers containing D-galactose units, indicating its application in the development of new materials for biochemical interactions (Pocci et al., 2013).

Synthesis of Cluster Ligands for Lectins

This compound contributes to the synthesis of cluster ligands for lectins, which are critical in understanding carbohydrate-protein interactions in biological systems (Lee, Lin, & Lee, 1984).

Mechanism of Action

Target of Action

It’s worth noting that similar compounds, such as 1,2,3,4,6-pentagalloyl glucose, have been found to interact with proteins, including human salivary α-amylase .

Mode of Action

It’s known that the compound can be transformed into other derivatives, such as phenyl 2,3,4,6-tetra-o-benzyl-1-thio-beta-d-galactopyranoside and 4-methoxyphenyl 2,3,6-tri-o-benzoyl-beta-d-galactopyranoside .

Biochemical Pathways

Similar compounds like 1,2,3,4,6-pentagalloyl glucose are known to be involved in the galloylation of 1,2,3,4,6-penta-o-galloyl-beta-d-glucose to 3-o-digalloyl-1,2,4,6-tetra-o-galloyl-beta-d-glucose (hexa-galloylglucose), catalyzed by the enzyme beta-glucogallin-tetrakisgalloylglucose o-galloyltransferase .

properties

IUPAC Name |

[(2R,3S,4S,5R,6S)-3,4,5,6-tetrabenzoyloxyoxan-2-yl]methyl benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H32O11/c42-36(27-16-6-1-7-17-27)47-26-32-33(49-37(43)28-18-8-2-9-19-28)34(50-38(44)29-20-10-3-11-21-29)35(51-39(45)30-22-12-4-13-23-30)41(48-32)52-40(46)31-24-14-5-15-25-31/h1-25,32-35,41H,26H2/t32-,33+,34+,35-,41+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJNMLNFZFGSWQR-FDPJKMPCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H32O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401292995 | |

| Record name | Penta-O-benzoyl-β-D-galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401292995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

700.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

41545-56-6 | |

| Record name | Penta-O-benzoyl-β-D-galactopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41545-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Penta-O-benzoyl-β-D-galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401292995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.